molecular formula C26H18Cl2N4O2 B4288047 6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4288047
M. Wt: 489.3 g/mol
InChI Key: NSENTKFDILKYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as amino, chlorobenzyl, and carbonitrile, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate and malononitrile to yield the desired dihydropyrano[2,3-c]pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyrazole compounds .

Scientific Research Applications

6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and carbonitrile groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

6-amino-3-(4-chlorophenyl)-4-[3-[(4-chlorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N4O2/c27-18-8-4-15(5-9-18)14-33-20-3-1-2-17(12-20)22-21(13-29)25(30)34-26-23(22)24(31-32-26)16-6-10-19(28)11-7-16/h1-12,22H,14,30H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSENTKFDILKYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-4-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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